An In-depth Technical Guide to 4-(Furan-3-yl)benzoic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(Furan-3-yl)benzoic acid: Properties, Synthesis, and Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-(Furan-3-yl)benzoic acid, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. While specific literature on this particular isomer is limited, this document extrapolates from established chemical principles and data on analogous structures to present its core properties, a proposed synthetic route via Suzuki-Miyaura cross-coupling, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into this valuable chemical entity.
Introduction: The Significance of Furan-Containing Bioisosteres
Heterocyclic compounds are cornerstones of modern drug discovery, with the furan ring being a particularly valuable scaffold. Its unique electronic properties and ability to act as a bioisostere for phenyl rings and other functional groups make it a recurring motif in pharmacologically active molecules. The incorporation of a furan moiety can significantly influence a compound's metabolic stability, solubility, and target-binding interactions. 4-(Furan-3-yl)benzoic acid combines the furan heterocycle with a benzoic acid functionality, a common pharmacophore for interacting with biological targets through hydrogen bonding and ionic interactions. This guide will delve into the specific characteristics of the 3-substituted furan isomer linked to a benzoic acid at the para position.
Physicochemical and Structural Properties
Structural Information:
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IUPAC Name: 4-(Furan-3-yl)benzoic acid
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CAS Number: 890715-18-1[1]
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Molecular Formula: C₁₁H₈O₃
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Molecular Weight: 188.18 g/mol [1]
The structure consists of a benzoic acid molecule where the hydrogen atom at the para-position of the carboxyl group is replaced by a 3-furyl group.
Caption: Chemical structure of 4-(Furan-3-yl)benzoic acid.
Predicted Physicochemical Data:
The following table summarizes the predicted physicochemical properties of 4-(Furan-3-yl)benzoic acid. These values are estimations based on computational models and data from analogous compounds such as 4-(Furan-2-yl)benzoic acid.
| Property | Predicted Value | Source/Method |
| Melting Point | 180-200 °C | Based on similar bi-aryl carboxylic acids |
| Boiling Point | > 350 °C (decomposes) | Estimation |
| pKa | ~4.0 - 4.5 | Based on benzoic acid and electron-donating nature of furan |
| LogP | ~2.5 - 3.0 | Computational prediction |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | General solubility of aromatic carboxylic acids |
Synthesis and Characterization: A Proposed Route via Suzuki-Miyaura Coupling
The synthesis of bi-aryl and heteroaryl-aryl compounds is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly robust and widely used method for this purpose, tolerating a broad range of functional groups.[2][3]
Proposed Synthetic Workflow:
The synthesis of 4-(Furan-3-yl)benzoic acid can be envisioned through the Suzuki-Miyaura coupling of a boronic acid or boronic ester derivative of furan with a halogenated benzoic acid derivative. A plausible and efficient route would involve the coupling of 3-furanylboronic acid with methyl 4-bromobenzoate, followed by saponification of the resulting ester.
Caption: Proposed synthetic workflow for 4-(Furan-3-yl)benzoic acid.
Detailed Experimental Protocol (Hypothetical):
Step 1: Suzuki-Miyaura Cross-Coupling
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 eq), 3-furanylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
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Solvent and Catalyst Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture of toluene and water (e.g., 4:1 v/v) is added, followed by the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
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Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude methyl 4-(furan-3-yl)benzoate.
Step 2: Saponification
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Hydrolysis: The crude ester from the previous step is dissolved in a mixture of methanol and water. Sodium hydroxide (2-3 eq) is added, and the mixture is stirred at room temperature or gently heated until the ester is fully consumed (monitored by TLC).
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Acidification and Isolation: The reaction mixture is cooled in an ice bath, and the pH is adjusted to ~2-3 by the dropwise addition of concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.
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Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(Furan-3-yl)benzoic acid.
Characterization:
The identity and purity of the synthesized 4-(Furan-3-yl)benzoic acid would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of both the furan and benzoic acid moieties.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Applications in Medicinal Chemistry and Drug Development
While there are no specific drugs reported to contain the 4-(Furan-3-yl)benzoic acid scaffold, its structural motifs are prevalent in numerous biologically active compounds. Benzoic acid derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The furan ring, as a bioisostere, can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Potential Therapeutic Areas:
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Anti-inflammatory Agents: The benzoic acid moiety is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 4-(Furan-3-yl)benzoic acid could be explored as novel anti-inflammatory agents.
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Antimicrobial Agents: Both furan and benzoic acid derivatives have been investigated for their antimicrobial properties.[6][7] This scaffold could serve as a starting point for the development of new antibacterial or antifungal compounds.[8]
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Enzyme Inhibitors: The carboxylic acid group can act as a key binding element to the active sites of various enzymes. For instance, para-substituted benzoic acid derivatives have been identified as inhibitors of protein phosphatases.[9]
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VLA-4 Antagonists: Benzoic acid derivatives have been synthesized and evaluated as potent, orally active VLA-4 antagonists, which have therapeutic potential in inflammatory diseases.[10]
Sources
- 1. 4-(Furan-3-yl)benzoic acid | CymitQuimica [cymitquimica.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
